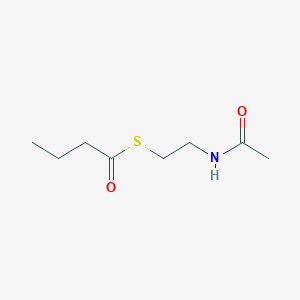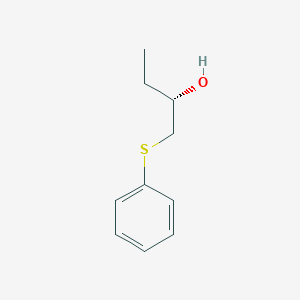![molecular formula C11H16 B14478891 Bicyclo[4.3.2]undeca-7,10-diene CAS No. 65850-84-2](/img/structure/B14478891.png)
Bicyclo[4.3.2]undeca-7,10-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[432]undeca-7,10-diene is a bicyclic hydrocarbon with a unique structure that consists of two fused rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.3.2]undeca-7,10-diene can be achieved through several methods. One common approach involves the semipinacol rearrangement of a bicyclo[7.2.0]undecane framework. This method utilizes a 1-hydroxybicyclo[7.2.0]undecan-2-yl acetate, which undergoes a smooth and stereospecific semipinacol rearrangement with the assistance of diethylaluminum chloride (Et2AlCl) to yield the corresponding bicyclo[6.3.0]undecane-9-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and large-scale chemical production can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
Bicyclo[4.3.2]undeca-7,10-diene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Bicyclo[4.3.2]undeca-7,10-diene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of complex organic molecules and materials science.
作用機序
The mechanism of action of bicyclo[4.3.2]undeca-7,10-diene involves its interaction with various molecular targets and pathways. The compound can undergo rearrangement reactions, such as the semipinacol rearrangement, which involves the migration of a hydroxyl group and the formation of a new carbon-carbon bond . This rearrangement is facilitated by the presence of a Lewis acid, such as diethylaluminum chloride.
類似化合物との比較
Similar Compounds
Bicyclo[6.3.0]undecane: This compound is structurally similar and can be synthesized through similar rearrangement reactions.
Bicyclo[4.3.0]nonene: Another related compound with a different ring structure, used in the synthesis of nucleoside analogues.
Uniqueness
Bicyclo[432]undeca-7,10-diene is unique due to its specific ring structure and the types of reactions it can undergo
特性
CAS番号 |
65850-84-2 |
|---|---|
分子式 |
C11H16 |
分子量 |
148.24 g/mol |
IUPAC名 |
bicyclo[4.3.2]undeca-7,10-diene |
InChI |
InChI=1S/C11H16/c1-2-5-11-7-3-6-10(4-1)8-9-11/h3,6,8-11H,1-2,4-5,7H2 |
InChIキー |
ARCCMWMRHUABEL-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C=CCC(C1)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)-](/img/structure/B14478816.png)
![2-[(Acetylsulfanyl)methyl]butanoic acid](/img/structure/B14478824.png)

![2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene](/img/structure/B14478836.png)
![2-[(2H-1,3,2-Benzodioxarsol-2-yl)oxy]phenol](/img/structure/B14478838.png)
![{[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B14478846.png)


![2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate](/img/structure/B14478854.png)




